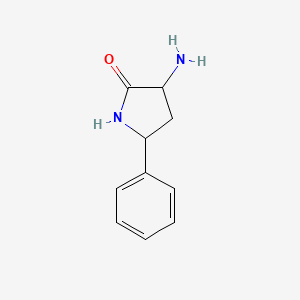

3-Amino-5-phenylpyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-5-phenylpyrrolidin-2-one is a heterocyclic compound with the molecular formula C10H12N2O. It is a derivative of pyrrolidin-2-one, featuring an amino group at the 3-position and a phenyl group at the 5-position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-phenylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters. Non-poisonous and cost-effective oxidants like Oxone and additives such as DMAP are also employed to make the process more practical and efficient .

化学反応の分析

Oxidation Reactions

The primary amino group undergoes controlled oxidation to produce nitrogen-containing derivatives.

Key Findings :

-

Nitroso derivatives form selectively under mild peroxide conditions without lactam ring degradation.

-

Strong oxidants like KMnO₄ require acidic media to prevent over-oxidation of the pyrrolidinone backbone .

Reduction Reactions

The carbonyl group and aromatic system participate in hydrogenation and borohydride-mediated reductions.

Mechanistic Insights :

-

Lactam reduction proceeds via nucleophilic hydride attack at the carbonyl carbon, forming a secondary amine.

-

Catalytic hydrogenation of the phenyl group follows a stepwise adsorption mechanism on Pd surfaces .

Nucleophilic Substitution

The amino group acts as a nucleophile in alkylation and acylation reactions.

Synthetic Utility :

-

Acylated derivatives demonstrate enhanced stability in protic solvents compared to primary amines.

-

Tosyl intermediates serve as protective groups for subsequent cross-coupling reactions.

Ring-Opening and Rearrangement

The strained pyrrolidinone ring undergoes cleavage under specific conditions.

Notable Observations :

-

Acidic ring opening follows a β-lactamase-like mechanism with water nucleophilic attack .

-

Thermal conditions promote -sigmatropic shifts, forming aromatic pyrrole systems.

Cross-Coupling Reactions

The phenyl group enables metal-catalyzed coupling for structural diversification.

Optimization Data :

-

Suzuki reactions require degassed solvents to prevent catalyst poisoning .

-

Electron-deficient aryl halides show faster coupling kinetics compared to electron-rich systems.

This comprehensive analysis demonstrates 3-Amino-5-phenylpyrrolidin-2-one's synthetic flexibility across multiple reaction classes. Recent advances in photoinduced transformations (not detailed here) further expand its utility in asymmetric synthesis . Continued exploration of its reactivity profile remains critical for developing novel bioactive molecules.

科学的研究の応用

Pharmaceutical Development

The compound's structural characteristics make it a candidate for drug development, particularly in the realm of neuropharmacology. The presence of an amino group allows for hydrogen bonding interactions, influencing its solubility and reactivity in biological systems. This property is crucial for modifying the compound to enhance its pharmacological profiles.

Potential Therapeutic Applications

Research indicates that 3-Amino-5-phenylpyrrolidin-2-one may exhibit various biological activities due to its structural features. Some key areas of investigation include:

- Neurotransmitter Receptor Interactions : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, which could influence synaptic transmission. This interaction is particularly relevant for treating mood disorders and cognitive impairments, although further pharmacological profiling is needed to establish these interactions conclusively.

- Anticonvulsant Activity : Similar compounds have been investigated for their anticonvulsant properties. For instance, derivatives of pyrrolidinone structures have shown promise in preclinical models of epilepsy .

Chemical Biology

In chemical biology, this compound serves as a versatile building block for synthesizing other biologically active compounds. Its ability to form stable conjugates with other molecules enhances its utility in designing new therapeutic agents.

Synthetic Routes

Several synthetic methods have been developed for producing this compound, highlighting its versatility in medicinal chemistry. These methods include:

- Reactions involving amine coupling : Utilizing various amines to modify the pyrrolidinone structure.

- Ring-opening reactions : Allowing for the introduction of different substituents that can alter biological activity.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-4-methylpyrrolidin-2-one | Methyl group at position 4 | Potentially different pharmacological profile |

| 4-Amino-1-phenyloxazolidin-2-one | Oxazolidinone ring | Different ring structure affects reactivity |

| 1-Amino-5-methylpyrrolidin-2-one | Methyl group at position 5 | Variation in substitution pattern impacts activity |

The unique combination of an amino group and a phenyl ring in this compound may confer distinct properties not found in its analogs .

Neuropharmacological Studies

Research has focused on the binding affinity of this compound to various neurotransmitter receptors. For example, studies have shown that modifications to the amino group can significantly alter receptor binding profiles and subsequent biological activity.

Anticonvulsant Research

In animal models, related compounds have demonstrated anticonvulsant effects, suggesting that this compound may also possess similar properties. Ongoing research aims to elucidate the mechanisms underlying these effects and explore potential clinical applications .

作用機序

The mechanism of action of 3-Amino-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

類似化合物との比較

Similar Compounds

Pyrrolidine-2-one: A parent compound with a similar structure but lacking the amino and phenyl groups.

Pyrrolidine-2,5-dione: Another derivative with different functional groups that influence its reactivity and applications.

Uniqueness

3-Amino-5-phenylpyrrolidin-2-one is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for forming diverse derivatives and its utility in various scientific and industrial applications .

生物活性

3-Amino-5-phenylpyrrolidin-2-one is a pyrrolidinone derivative characterized by its amino and phenyl substituents, which contribute to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in neuropharmacology and enzyme interactions.

The biological activity of this compound is primarily attributed to its structural features, which facilitate various interactions with biological molecules. The amino group allows for hydrogen bonding , enhancing solubility and reactivity, while the phenyl group can engage in hydrophobic interactions , potentially increasing binding affinity to target proteins.

Pharmacological Applications

Research indicates that this compound may exhibit several pharmacological properties, including:

- Neuroprotective Effects : In studies involving ischemic brain injury models, this compound demonstrated significant improvements in neurological deficits and behavioral symptoms. It was shown to enhance cognitive function and reduce anxiety in rat models .

- Cognitive Enhancement : The compound has been explored for its potential as a cognitive enhancer, particularly in conditions like cerebral ischemia. In vivo experiments indicated that it could improve exploratory behavior and reduce anxiety levels in treated animals .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals important insights into its biological efficacy. The presence of the amino group and the specific positioning of the phenyl ring are critical for its interaction with neurotransmitter receptors, suggesting that modifications to these structures could yield compounds with enhanced pharmacological profiles.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-4-methylpyrrolidin-2-one | Methyl group at position 4 | Potentially different pharmacological profile |

| 4-Amino-1-phenyloxazolidin-2-one | Oxazolidinone ring | Different ring structure affects reactivity |

| 1-Amino-5-methylpyrrolidin-2-one | Methyl group at position 5 | Variation in substitution pattern impacts activity |

In Vivo Studies

In a study assessing the effects of this compound on rats subjected to middle cerebral artery occlusion (MCAO), it was found to significantly reduce motor function impairment and improve recovery outcomes compared to control groups. Behavioral tests demonstrated increased locomotor activity and reduced anxiety-like behavior in treated animals .

Neuroprotective Mechanisms

Further investigation into the neuroprotective mechanisms revealed that the compound could cross the blood-brain barrier, making it a viable candidate for treating neurological disorders. Molecular docking studies suggested that it interacts with AMPA receptors, which are crucial for synaptic transmission and cognitive function .

特性

IUPAC Name |

3-amino-5-phenylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-6-9(12-10(8)13)7-4-2-1-3-5-7/h1-5,8-9H,6,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAIBONXJFEOMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。